molecular formula C10H9N5O2 B3199781 3-Hydrazinyl-6-(3-nitrophenyl)pyridazine CAS No. 1017117-06-4

3-Hydrazinyl-6-(3-nitrophenyl)pyridazine

Cat. No. B3199781
CAS RN: 1017117-06-4
M. Wt: 231.21 g/mol
InChI Key: UPZRMKUKTKWQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine derivatives, such as 3-hydrazinyl-6-(trifluoromethyl)pyridazine, are a class of organic compounds that contain a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . They are used in various fields including medicinal chemistry, providing a wide range of safe and effective drugs .


Synthesis Analysis

The synthesis of pyridazine derivatives often involves reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be analyzed using the InChI code . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.


Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions. For example, a copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be determined by various methods. For example, the melting point can be determined experimentally . The molecular weight can be calculated based on the molecular formula .

Mechanism of Action

Target of Action

3-Hydrazinyl-6-(3-nitrophenyl)pyridazine is a derivative of pyrazolylpyridazine . Pyrazolylpyridazines have been found to exhibit hypotensive, anti-inflammatory, antibacterial, and antioxidant activities . Therefore, the primary targets of this compound could be related to these biological processes.

Mode of Action

It is known that pyrazolylpyridazines, which this compound is a derivative of, exhibit hypotensive, anti-inflammatory, antibacterial, and antioxidant activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the known activities of pyrazolylpyridazines , it can be inferred that the compound may affect pathways related to inflammation, bacterial growth, oxidation, and blood pressure regulation.

Result of Action

It is known that pyrazolylpyridazines, which this compound is a derivative of, exhibit hypotensive, anti-inflammatory, antibacterial, and antioxidant activities . These activities suggest that the compound may have a range of molecular and cellular effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Hydrazinyl-6-(3-nitrophenyl)pyridazine in lab experiments is its high potency and selectivity towards specific targets. However, the compound is also known to exhibit low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the compound's potential toxicity and side effects must be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for the investigation of 3-Hydrazinyl-6-(3-nitrophenyl)pyridazine. One area of interest is the development of more efficient and scalable synthesis methods for the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Furthermore, the compound's potential as a diagnostic tool for cancer and other diseases should also be explored.

Scientific Research Applications

3-Hydrazinyl-6-(3-nitrophenyl)pyridazine has shown potential for application in various fields of scientific research. It has been found to exhibit anti-cancer activity, with studies showing promising results against several types of cancer cells. Additionally, the compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, it has also been investigated for its potential as an anti-tuberculosis agent.

Safety and Hazards

The safety and hazards of pyridazine derivatives can be determined by various methods. For example, the Material Safety Data Sheet (MSDS) provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

properties

IUPAC Name

[6-(3-nitrophenyl)pyridazin-3-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c11-12-10-5-4-9(13-14-10)7-2-1-3-8(6-7)15(16)17/h1-6H,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZRMKUKTKWQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydrazinyl-6-(3-nitrophenyl)pyridazine
Reactant of Route 2
3-Hydrazinyl-6-(3-nitrophenyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.